2-[(1R)-1-[(2R)-2-(2,4-difluorophenyl)oxiran-2-yl]ethoxy]oxane, with the Chemical Abstracts Service (CAS) number 135267-12-8, is a synthetic organic compound characterized by its unique molecular structure and potential applications in scientific research. The molecular formula of this compound is CHFO, and it has a molecular weight of approximately 284.303 g/mol. The compound features a tetrahydrofuran ring substituted with an epoxide and an ether group, contributing to its chemical reactivity and biological activity.
This compound falls under the category of organofluorine compounds due to the presence of fluorine atoms in its structure. It is classified as an oxirane derivative, specifically containing a difluorophenyl group that enhances its chemical properties. The presence of multiple functional groups within its structure allows for diverse applications in medicinal chemistry and materials science.
The synthesis of 2-[(1R)-1-[(2R)-2-(2,4-difluorophenyl)oxiran-2-yl]ethoxy]oxane typically involves several steps:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity. Common solvents used in these reactions include dichloromethane and methanol, which facilitate the solubility of reactants and products.
The compound exhibits chirality at two centers, leading to multiple stereoisomers. The specific stereochemistry (1R, 2R) plays a crucial role in its biological activity.
The compound can undergo various chemical reactions typical for oxiranes and ethers:
These reactions are often facilitated by catalysts or specific reaction conditions that promote nucleophilic attack on the electrophilic carbon atoms in the epoxide.
The mechanism of action for 2-[(1R)-1-[(2R)-2-(2,4-difluorophenyl)oxiran-2-yl]ethoxy]oxane is primarily linked to its ability to interact with biological targets through its functional groups:
Studies have shown that compounds with similar structures exhibit varying degrees of biological activity, including antimicrobial and anticancer properties.
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the identity and purity of this compound during synthesis.
The unique structural features of 2-[(1R)-1-[(2R)-2-(2,4-difluorophenyl)oxiran-2-yl]ethoxy]oxane make it suitable for various applications:
The construction of the (2R)-2-(2,4-difluorophenyl)oxirane moiety is foundational to synthesizing the target compound. Modern approaches leverage Sharpless asymmetric epoxidation and Julia-Colonna epoxidation to install the epoxide stereocenter with >98% enantiomeric excess (ee). A particularly efficient route involves the epoxidation of (E)-1-(2,4-difluorophenyl)prop-2-en-1-one using titanium(IV) isopropoxide, diethyl tartrate, and tert-butyl hydroperoxide (TBHP), yielding the (2R)-glycidyl derivative with 99% ee. This chiral epoxide serves as the key electrophile for subsequent nucleophilic attacks by ethoxy-oxane precursors [1] [5]. Alternative methodologies employ lithium hexamethyldisilazide (LiHMDS)-mediated intramolecular ring closure of halogenated precursors, achieving diastereoselectivities up to 20:1 when chiral auxiliaries are incorporated at the benzylic position [5].
Table 1: Stereoselective Epoxidation Methods for Chiral Intermediate Synthesis
Substrate | Catalyst System | Diastereomeric Ratio | ee (%) | Reference |
---|---|---|---|---|
(E)-1-(2,4-Difluorophenyl)allyl alcohol | Ti(OiPr)₄/(+)-DET/TBHP | N/A | 99 | [1] |
N-Benzyl-N-(2-chloro-2-(2,4-difluorophenyl)ethyl)glycine ester | LiHMDS/HMPA | 20:1 (trans:cis) | N/A | [5] |
2,4-Difluorochalcone | Polyleucine/NaOH/H₂O₂ | N/A | 94 | [7] |
Electron-deficient difluorophenyl systems present unique challenges due to attenuated nucleophilicity. Salen-manganese(III) complexes (e.g., Jacobsen catalyst) enable enantioselective epoxidation of 2,4-difluorostyrene derivatives at –30°C, affording epoxides in 92% ee. This method capitalizes on the electron-withdrawing fluorines to moderate reaction kinetics, preventing uncontrolled ring-opening. For industrial-scale production, organocatalytic approaches using phase-transfer catalysts like N-(9-anthracenylmethyl)cinchoninium bromide demonstrate superior cost efficiency, achieving 89% ee at ambient temperatures in biphasic toluene/NaOH systems [7] [8]. Vanadyl acetylacetonate [VO(acac)₂]-mediated epoxidation of allylic alcohols derived from 2,4-difluoroacetophenone provides an alternative route with complete stereochemical retention, as confirmed by X-ray crystallography [9].
The oxane (tetrahydro-2H-pyran) ring is constructed through acid-catalyzed cycloetherification of unsaturated alcohols. p-Toluenesulfonic acid (pTSA) in refluxing toluene converts (R)-1-((2R)-oxiran-2-yl)ethanol derivatives to 2-substituted oxanes with 85% diastereoselectivity. Computational studies reveal that chair-like transition states with equatorial positioning of the difluorophenyl group minimize steric strain, explaining the observed stereopreference. In situ IR monitoring of industrial batches identifies optimal reaction completion at 85°C, beyond which epimerization occurs. Bismuth(III) triflate emerges as a greener alternative, enabling water-tolerant cyclization at 50°C with comparable yield (78%) and reduced byproduct formation [4] [8].
Table 2: Cyclization Methods for Tetrahydro-2H-Pyran Synthesis
Alkoxy Alcohol Precursor | Catalyst | Temperature (°C) | Yield (%) | Diastereoselectivity |
---|---|---|---|---|
(R)-1-((2R)-2-(2,4-Difluorophenyl)oxiran-2-yl)ethanol | pTSA (5 mol%) | 110 | 82 | 8:1 (trans:cis) |
(R)-4,5-Dihydroxy-1-(2,4-difluorophenyl)pentane | Bi(OTf)₃ (2 mol%) | 50 | 78 | 7.5:1 |
(R)-3-Chloro-1-((2R)-oxiran-2-yl)propanol | Montmorillonite K10 | 80 | 75 | 6:1 |
Multi-step sequences necessitate strategic protecting group selection to preserve stereochemistry. The epoxide oxygen’s susceptibility to nucleophilic attack mandates protection during pyran ring formation. Tert-butyldiphenylsilyl (TBDPS) ethers demonstrate superior stability under cyclization conditions (0% deprotection vs. 15% for acetyl groups). For amino-alcohol variants, N-Boc protection prevents oxirane ring-opening during downstream functionalization, while acid-labile trityl groups enable deprotection without epimerization. A documented 7-step synthesis employs TBDPS protection of the epoxide-bearing alcohol prior to Grignard addition, achieving 91% recovery of the chiral intermediate. Crucially, chemodifferentiation between silyl ethers and epoxides allows selective deprotection using tetrabutylammonium fluoride (TBAF) in THF, leaving the oxirane intact [4] [9].
Scale-up faces three primary hurdles: stereochemical erosion, exothermicity management, and downstream purification. Patent US5811293A documents a 22% decrease in ee when epoxidation reactions exceed 100-g scale due to thermal inhomogeneity. Mitigation involves cryoreactor technology (–40°C) with controlled TBHP addition rates. CN101982468A highlights purification challenges: the target compound co-elutes with stereoisomers on silica gel. Crystallization-driven diastereomeric resolution using (1S)-(+)-10-camphorsulfonic acid forms separable salts, improving chiral purity to >99.5% ee. Industrial case studies from TechConnect 2025 detail continuous-flow hydrogenation for deprotection, reducing catalyst loading by 60% while maintaining 40 kg/batch throughput. Energy consumption analysis reveals that microwave-assisted cyclization (150 W, 100°C) cuts reaction time from 12 hours to 25 minutes, significantly improving process mass intensity (PMI) [1] [4] [6].
Table 3: Industrial Scale-Up Parameters and Solutions
Challenge | Pilot-Scale Observation | Optimized Solution | Outcome |
---|---|---|---|
Epimerization at scale | 22% ee decrease at 100-g batch | Cryoreactor (–40°C), slow oxidant addition | <2% ee loss at 50-kg scale |
Purification complexity | Co-elution on silica (Rf = 0.32–0.35) | Diastereomeric salt resolution with (1S)-(+)-CSA | >99.5% chiral purity |
Exothermic ring closure | ΔT = +34°C during cycloetherification | Segmented flow reactor with cooling jackets | Byproducts reduced to <0.5% |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: